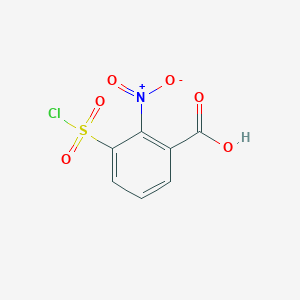

3-(Chlorosulfonyl)-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It is a white to light beige crystalline powder . It has a molecular formula of C7H5ClO4S and a molecular weight of 220.62 g/mol .

Synthesis Analysis

3-(Chlorosulfonyl)benzoic acid can be synthesized from hydrogen chloride and a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .Molecular Structure Analysis

The molecular structure of 3-(Chlorosulfonyl)benzoic acid can be represented as OC(=O)C1=CC=CC(=C1)S(Cl)(=O)=O .Chemical Reactions Analysis

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide and participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .Physical And Chemical Properties Analysis

3-(Chlorosulfonyl)benzoic acid has a melting point of 133°C to 138°C . It is sensitive to moisture .Scientific Research Applications

Synthesis of Novel Compounds

3-(Chlorosulfonyl)-2-nitrobenzoic acid serves as a precursor in the synthesis of a wide range of compounds. For example, it has been utilized in the development of water-soluble aromatic disulfides useful for determining sulfhydryl groups in biological materials, showcasing its application in biochemistry for studying protein structures and functions (Ellman, 1959). Additionally, its derivatives have been explored for the synthesis of molecular salts and cocrystals, demonstrating its versatility in crystal engineering and material science. These molecular salts exhibit halogen bonds, which are crucial for crystal stabilization, indicating its potential in designing new materials (Oruganti et al., 2017).

Material Science and Photoluminescence

In material science, derivatives of 3-(Chlorosulfonyl)-2-nitrobenzoic acid have been used to synthesize complexes with interesting photoluminescent properties. For instance, 2-chloro-5-nitrobenzoato complexes of Eu(III) and Tb(III) were synthesized, revealing enhanced luminescent properties in solutions. These complexes show potential for applications in luminescent materials and optical devices, highlighting the compound's relevance in advanced materials research (Viswanathan & Bettencourt-Dias, 2006).

Catalysis and Chemical Reactions

The compound also plays a role in catalysis and facilitating chemical reactions. Research has shown that 3-(Chlorosulfonyl)-2-nitrobenzoic acid and its derivatives can act as building blocks in solid-phase synthesis, enabling the preparation of various heterocyclic scaffolds. This application is particularly relevant in the synthesis of compounds with potential pharmaceutical applications, further underscoring its importance in synthetic chemistry (Křupková et al., 2013).

Green Synthesis Methods

Additionally, there has been a focus on developing green synthesis methods utilizing 3-(Chlorosulfonyl)-2-nitrobenzoic acid derivatives. For example, a study on the green synthesis of 3-nitrobenzenesulfonyl chloride highlighted a novel method that significantly reduces the production of acidic waste gas and wastewater. Such research indicates the compound's utility in more environmentally friendly manufacturing processes (Chen Zhong-xiu, 2009).

Safety and Hazards

properties

IUPAC Name |

3-chlorosulfonyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO6S/c8-16(14,15)5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREAVMRQMNHMMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1864062-56-5 |

Source

|

| Record name | 3-(chlorosulfonyl)-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2599928.png)

![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2599934.png)

![7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2599936.png)

![Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2599938.png)